[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(2-phenyloxolan-2-yl)methanone;hydrochloride
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Description
Scientific Research Applications
Analysis in Designer Drugs
Nakajima et al. (2012) conducted a study to identify unregulated drugs in the Tokyo area, revealing the presence of novel compounds related to [2-(Aminomethyl)-1,4-oxazepan-4-yl]-(2-phenyloxolan-2-yl)methanone;hydrochloride. This research highlights its relevance in the analysis of designer drugs (Nakajima et al., 2012).
Stereochemical Investigations
Marubayashi et al. (1992) investigated the stereochemistry of related compounds to understand their molecular behavior. This research is crucial in elucidating the structural aspects of similar chemical entities (Marubayashi et al., 1992).
Metabolic Studies
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, which can be structurally related to the compound , providing insights into metabolic pathways and interactions (Coleman et al., 2000).
Antimicrobial Activity Research
Habib et al. (2013) synthesized novel quinazolinone derivatives, similar in structure to this compound, and evaluated their antimicrobial activity. This study is significant for understanding the potential biological activities of similar compounds (Habib et al., 2013).
Synthesis and Characterization
Shahana et al. (2020) synthesized and characterized novel compounds structurally related to the chemical , providing valuable data on its properties and potential applications (Shahana et al., 2020).
Properties
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-(2-phenyloxolan-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c18-12-15-13-19(9-5-10-21-15)16(20)17(8-4-11-22-17)14-6-2-1-3-7-14;/h1-3,6-7,15H,4-5,8-13,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFPDVFACWYSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)C(=O)N3CCCOC(C3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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